molecular formula C9H6Cl2N2S B13845908 5-(2,3-Dichlorophenyl)thiazol-2-amine

5-(2,3-Dichlorophenyl)thiazol-2-amine

Cat. No.: B13845908
M. Wt: 245.13 g/mol
InChI Key: RCKIUANIWZMXJQ-UHFFFAOYSA-N
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Description

5-(2,3-Dichlorophenyl)thiazol-2-amine is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a dichlorophenyl group attached to the thiazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dichlorophenyl)thiazol-2-amine typically involves the reaction of 2,3-dichloroaniline with thioamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to facilitate the formation of the thiazole ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dichlorophenyl)thiazol-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

5-(2,3-Dichlorophenyl)thiazol-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(2,3-Dichlorophenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to disrupt the energetics of Mycobacterium tuberculosis by inhibiting key enzymes involved in the bacterial respiratory chain . This leads to a decrease in ATP production and ultimately results in bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,3-Dichlorophenyl)thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to disrupt bacterial energetics makes it a promising candidate for further research and development in the field of antimicrobial agents.

Properties

Molecular Formula

C9H6Cl2N2S

Molecular Weight

245.13 g/mol

IUPAC Name

5-(2,3-dichlorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C9H6Cl2N2S/c10-6-3-1-2-5(8(6)11)7-4-13-9(12)14-7/h1-4H,(H2,12,13)

InChI Key

RCKIUANIWZMXJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CN=C(S2)N

Origin of Product

United States

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